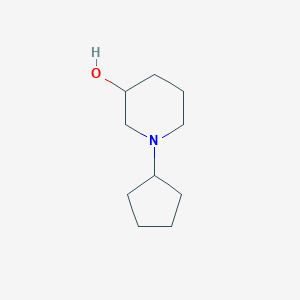

1-Cyclopentylpiperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopentylpiperidin-3-ol is a synthetic compound belonging to the class of piperidine derivatives. It has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a piperidine ring substituted with a cyclopentyl group and a hydroxyl group at the third position. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

Vorbereitungsmethoden

The synthesis of 1-Cyclopentylpiperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often employ efficient catalytic processes to ensure high yields and purity. For instance, the use of Cp*Ir complexes has been reported for the N-heterocyclization of primary amines with diols .

Analyse Chemischer Reaktionen

1-Cyclopentylpiperidin-3-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into various amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentylpiperidin-3-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: It serves as a building block for the development of biologically active molecules.

Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Wirkmechanismus

The mechanism of action of 1-Cyclopentylpiperidin-3-ol involves its interaction with specific molecular targets. It is known to act as a muscarinic antagonist, which means it binds to muscarinic receptors and inhibits their activity . This interaction can lead to various physiological effects, such as pupil dilation and inhibition of glandular secretions. The pathways involved include the inhibition of acetylcholine binding, which prevents the activation of downstream signaling cascades.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentylpiperidin-3-ol can be compared with other similar compounds, such as:

1-Cyclopenten-3-ol: This compound has a similar cyclopentyl structure but lacks the piperidine ring.

1-Penten-3-ol: It has a linear structure with a hydroxyl group and a double bond, differing significantly from the piperidine ring structure.

Cyclopentolate: Another muscarinic antagonist, but with a different chemical structure and used primarily in ophthalmology.

The uniqueness of this compound lies in its combination of the piperidine ring and cyclopentyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Cyclopentylpiperidin-3-ol is a synthetic compound classified as a piperidine derivative, known for its diverse biological activities. With the molecular formula C10H19NO and a molecular weight of 169.26 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as a muscarinic antagonist.

This compound acts primarily as a muscarinic antagonist , meaning it inhibits the activity of muscarinic receptors in the nervous system. This mechanism is significant in various physiological processes, including modulation of neurotransmission and potential therapeutic effects against conditions such as anxiety and depression. The compound's interaction with specific molecular targets allows it to influence cholinergic signaling pathways, which are crucial for cognitive function and memory.

Biological Activity

The biological activity of this compound has been explored through various studies. Below is a summary of its key activities:

- Antagonistic Effects : As a muscarinic antagonist, it can potentially alleviate symptoms associated with overactive cholinergic signaling.

- Cognitive Effects : Research indicates that compounds with similar structures may influence cognitive processes, making this compound a candidate for further studies in neuropharmacology.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although more research is needed to confirm these effects.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds. The following table highlights some comparative aspects:

| Compound | Structure Type | Primary Activity | Notes |

|---|---|---|---|

| This compound | Piperidine derivative | Muscarinic antagonist | Potential cognitive enhancer |

| Cyclopentolate | Ester derivative | Muscarinic antagonist | Primarily used in ophthalmology |

| 1-Penten-3-ol | Linear structure | Various (not muscarinic) | Lacks piperidine ring; different activity |

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- Neuropharmacological Study : A study investigated the effects of this compound on cognitive functions in animal models. Results indicated an improvement in memory retention and learning capabilities, suggesting its potential use in treating cognitive disorders.

- Antimicrobial Activity Assessment : In vitro tests were conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. The results showed moderate effectiveness, warranting further exploration into its application as an antimicrobial agent.

- Toxicological Evaluation : Safety assessments revealed a favorable toxicity profile at therapeutic doses, indicating that this compound could be developed into a viable pharmaceutical candidate.

Eigenschaften

IUPAC Name |

1-cyclopentylpiperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-3-7-11(8-10)9-4-1-2-5-9/h9-10,12H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYJEAZPIWFZDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.